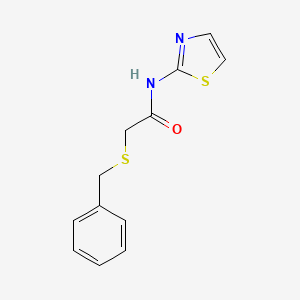
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide, also known as MTT, is a synthetic compound that has been widely used in scientific research for its unique properties. MTT belongs to the class of thiazole dyes and has been extensively studied for its ability to interact with biological molecules, including proteins and nucleic acids.
作用機序
The mechanism of action of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide involves its interaction with biological molecules, including proteins and nucleic acids. This compound can bind to these molecules and alter their conformation, which can affect their function and interactions. The reduction of this compound by the mitochondrial electron transport chain is a key step in the detection of mitochondrial activity in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, this compound can interact with biological molecules and alter their function, which can have downstream effects on cellular processes. The use of this compound in experiments should be carefully controlled to ensure that the results are not affected by the presence of the compound.
実験室実験の利点と制限
The main advantage of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide is its ability to detect mitochondrial activity in cells, which is a key indicator of cell viability and function. This compound is also relatively easy to use and can be quantified using spectrophotometry. However, this compound has some limitations, including its potential to interact with biological molecules and alter their function. The use of this compound should be carefully controlled to ensure that the results are not affected by the presence of the compound.
将来の方向性
There are several future directions for the use of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide in scientific research. One area of interest is the development of new assays and techniques for the detection of mitochondrial activity using this compound. Another area of interest is the study of the interaction of this compound with biological molecules and the development of new compounds with similar properties. Additionally, the use of this compound in drug discovery and development is an area of active research, as the compound has the potential to be used as a screening tool for the identification of new drug candidates.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research for its ability to interact with biological molecules. The compound has been used in the detection of mitochondrial activity in cells, the study of protein-protein interactions, DNA binding, and enzyme activity. This compound has a low toxicity profile but can interact with biological molecules and alter their function. The use of this compound should be carefully controlled to ensure that the results are not affected by the presence of the compound. There are several future directions for the use of this compound in scientific research, including the development of new assays and techniques and the study of the interaction of this compound with biological molecules.
合成法
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with benzaldehyde followed by the reaction with benzoyl chloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized over the years to increase the yield and purity of the compound.
科学的研究の応用
N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide has been extensively used in scientific research for its ability to interact with biological molecules. One of the most common applications of this compound is in the detection of mitochondrial activity in cells. This compound is reduced by the mitochondrial electron transport chain to form a purple formazan product, which can be quantified using spectrophotometry. This assay is widely used to evaluate the viability of cells and the effects of drugs and toxins on mitochondrial function.
This compound has also been used in the study of protein-protein interactions, DNA binding, and enzyme activity. This compound can bind to proteins and nucleic acids and alter their conformation, which can be used to study their function and interactions. This compound has been used to study the activity of enzymes such as peroxidases and dehydrogenases, which can catalyze the reduction of this compound to form formazan.
特性
IUPAC Name |
N-(3,4-diphenyl-1,3-thiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-12-6-2-7-13-18)23-22-24(19-14-8-3-9-15-19)20(16-26-22)17-10-4-1-5-11-17/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGLUOPONFXOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359709 |
Source


|
| Record name | N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72149-83-8 |
Source


|
| Record name | N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5864857.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)

![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)